molecular formula C₁₃H₁₉NO₅ B1141205 Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside CAS No. 738518-26-8

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside

Cat. No. B1141205
CAS RN: 738518-26-8
M. Wt: 269.29
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is a chemical compound that has been extensively applied in the biomedical sector . It is used as an inhibitor of O-linked glycosylation in a variety of cell lines .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the N-acetyl derivative was obtained by the treatment of the compound with acetic anhydride in methanol with Et3N .


Molecular Structure Analysis

The molecular formula of Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is C13H19NO5, and it has a molecular weight of 269.29 .


Chemical Reactions Analysis

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is used as an inhibitor of O-linked glycosylation in a variety of cell lines. It has also been used to inhibit 2,3 (O)-sialyltransferase and disrupt glycoprotein targeting in HT-29 cells .


Physical And Chemical Properties Analysis

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is a white solid that is soluble in methanol . It should be stored at -20°C .

Scientific Research Applications

HIV Research

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside has been used in HIV research. It has been found to increase Human Immunodeficiency Virus (HIV) replication and viral outgrowth efficacy in vitro . This compound has been used to study the role of O-glycosylation in HIV infectivity and replication rates .

Inhibitor of Mucin Synthesis

This compound is known to inhibit mucin synthesis . Mucins are a family of high molecular weight, heavily glycosylated proteins. Inhibition of mucin synthesis can be useful in studying various diseases, including cancer .

Cancer Research

In the field of cancer research, this compound has been used to study its effects on cell death in certain types of cancer cells . For instance, it has been found to enhance cell death induced by 5-fluorouracil in Capan-1 and HPAF-II cells .

Glycosyltransferase Inhibition

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is a substrate for N-acetyl-β-D-glucosaminyltransferase and has been used as an inhibitor of O-linked glycosylation in a variety of cell lines . This can be useful in studying the role of glycosylation in various biological processes.

Inhibition of 2,3 (O)-sialyltransferase

This compound has been used to inhibit 2,3 (O)-sialyltransferase and disrupt glycoprotein targeting in HT-29 cells . This can be useful in studying the role of sialylation in cellular processes.

Study of Glycoprotein Expression

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside has been used to study the inhibition of glycosyltransferase incorporation of glucosamine into O-glycans. It has been found to suppress mucin biosynthesis and inhibit MUC1 expression in the breast cancer cell line MDF-7 .

Mechanism of Action

Target of Action

The primary target of Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is the β1,3-galactosyltransferase enzyme involved in O-glycosylation elongation . This enzyme plays a crucial role in the extension of O-glycan chains, a process vital for various cellular functions.

Mode of Action

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside acts as a competitive inhibitor of O-glycan chain extension . It mimics the structure of GalNAc-α-1-O-serine/theonine, the natural substrate of the β1,3-galactosyltransferase enzyme . By binding to the active site of the enzyme, it prevents the natural substrate from attaching, thereby inhibiting the extension of the O-glycan chain .

Biochemical Pathways

The inhibition of O-glycan chain extension by Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside affects the O-glycosylation pathway . This pathway is responsible for the addition of sugar moieties to proteins, which is crucial for protein stability, localization, and function. The disruption of this pathway can have downstream effects on various cellular processes that depend on glycosylated proteins.

Pharmacokinetics

It is known to be soluble in methanol , which suggests that it may be well-absorbed in the body. It is stored at -20° C, indicating that it may require specific storage conditions to maintain its stability and efficacy .

Result of Action

The inhibition of O-glycan chain extension by Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside can lead to changes in the function of glycosylated proteins . For example, it has been shown to suppress mucin biosynthesis and inhibit MUC1 expression in breast cancer cell line MDF-7 . Mucins are heavily glycosylated proteins that play a role in cell signaling, protection, and lubrication.

Future Directions

The compound has shown profound efficacy against targeted ailments encompassing bacterial infections and inflammation . Future research may focus on further exploring its potential applications in the biomedical sector .

properties

IUPAC Name

(2R,3R,4R,5R,6S)-5-amino-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c14-10-12(17)11(16)9(6-15)19-13(10)18-7-8-4-2-1-3-5-8/h1-5,9-13,15-17H,6-7,14H2/t9-,10-,11+,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTAXQWRKKWROR-LBELIVKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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